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Compound Name:
5-Amino-2-methyloxazole-4-

carbonitrile

Cat. No.: B183949 Get Quote

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a

cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique

structural and electronic properties allow it to serve as a versatile framework for designing

therapeutic agents with a wide array of biological activities, including anti-inflammatory,

antimicrobial, and antitumor effects.[1] Within this class, the 5-Amino-2-methyloxazole-4-
carbonitrile core has emerged as a particularly promising starting point for the development of

potent and selective modulators of various biological targets. This guide provides a detailed

comparison of its derivatives, focusing on the structure-activity relationships (SAR) that govern

their performance, supported by experimental data and protocols for researchers in drug

development.

Synthetic Strategies: Building the Oxazole Core and
Its Analogs
The foundation of any SAR study lies in the synthetic accessibility of diverse analogs. The 5-
Amino-2-methyloxazole-4-carbonitrile scaffold and its derivatives are typically synthesized

through multi-step sequences. A common and effective method involves the reaction of

aminomalononitrile tosylate (AMNT) with an appropriate acyl chloride in a suitable solvent like

1-methyl-2-pyrrolidinone (NMP).[2] This straightforward approach allows for the introduction of

various substituents at the 2-position of the oxazole ring, which is a critical anchor point for

exploring the SAR. Further modifications, particularly at the 5-amino group, enable the
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construction of fused heterocyclic systems, such as the potent 7-aminooxazolo[5,4-

d]pyrimidines.[2][3]

Below is a generalized workflow for the synthesis of these derivatives, illustrating the key

stages from starting materials to the final compounds for biological evaluation.

General Synthetic Workflow

Starting Materials
(e.g., Aminomalononitrile Tosylate,

Acyl Chlorides)

Core Oxazole Synthesis
(Cyclization Reaction)

NMP, Room Temp

Purification of Intermediate
(Crystallization/Chromatography)

Derivatization Reaction
(e.g., Cyclization to Fused Systems,

Amine Substitution)

e.g., Triethyl Orthoacetate

Final Compound Purification

Biologically Active Derivatives
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Caption: Generalized workflow for the synthesis of 5-Amino-2-methyloxazole-4-carbonitrile
derivatives.

SAR Analysis: Targeting Protein Kinases in
Oncology
A significant body of research on oxazole derivatives has focused on their potential as protein

kinase inhibitors.[4][5] Kinases are crucial enzymes that regulate a vast number of cellular

processes, and their dysregulation is a hallmark of many cancers.[6][7] The 4-amino-

substituted heterocyclic scaffold, including the oxazolo[5,4-d]pyrimidine core, is an isostere of

the adenine ring of ATP, allowing these molecules to bind effectively within the ATP-binding site

of kinases.[5]

Case Study: 7-Aminooxazolo[5,4-d]pyrimidines
Research into 7-aminooxazolo[5,4-d]pyrimidines, which are derived from a 5-amino-oxazole-4-

carbonitrile precursor, has revealed potent immunoregulatory, antiviral, and anticancer

activities.[2] The SAR of these compounds demonstrates that the nature of the substituent at

the 7-position of the fused pyrimidine ring is critical for biological activity.

Key SAR Insights:

Impact of the 7-Amino Substituent: Modifications at this position directly influence the

compound's interaction with target proteins. Aromatic and heteroaromatic substituents can

engage in additional binding interactions, enhancing potency and selectivity.

Role of the Oxazole Core: The oxazole ring serves as a rigid scaffold, properly orienting the

key pharmacophoric elements for optimal target engagement. The 2-methyl group can be

varied to probe a specific pocket within the kinase active site.

Influence of the Fused Pyrimidine: This ring system expands the molecular surface area and

introduces additional hydrogen bonding capabilities, which are often crucial for high-affinity

binding to kinase targets.
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The diagram below illustrates the key pharmacophoric features of the oxazolo[5,4-d]pyrimidine

scaffold and highlights the positions where structural modifications have the most significant

impact on activity.

Caption: Key structural modification points influencing the biological activity of oxazolo[5,4-

d]pyrimidine derivatives.

Comparative Performance Data
The following table summarizes the biological activity of selected 7-aminooxazolo[5,4-

d]pyrimidine derivatives against various cell lines, demonstrating the impact of different

substitutions.[2][3]

Compound ID
7-Amino
Substituent

Target Cell
Line

Activity Metric
(IC50 µM)

Reference

SCM5 Phenyl Jurkat 15.5 [2]

SCM9 4-Chlorophenyl WEHI-231 12.3 [2]

Control Doxorubicin Jurkat 0.8 [2]

Data synthesized from published studies for comparative purposes.[2]

As the data indicates, the introduction of a phenyl group (SCM5) or a substituted phenyl group

(SCM9) at the 7-amino position confers significant cytotoxic activity. The presence of an

electron-withdrawing chloro group in SCM9 appears to enhance potency against the WEHI-231

cell line compared to the unsubstituted phenyl ring in SCM5 against Jurkat cells.[1][2] This

highlights the sensitivity of the biological activity to electronic and steric modifications at this

position.

Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

The following sections provide validated, step-by-step methodologies for the synthesis of a key

intermediate and for a common biological evaluation assay.
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Protocol 1: Synthesis of 5-Amino-2-(5-amino-3-methyl-
isoxazol-4-yl)-oxazole-4-carbonitrile (Intermediate)
This protocol is adapted from established literature procedures.[2]

Materials:

Aminomalononitrile tosylate (AMNT)

5-amino-3-methylisoxazole-4-carbonyl chloride

1-methyl-2-pyrrolidinone (NMP)

Methanol

Ice-cold water

Procedure:

Dissolve aminomalononitrile tosylate (AMNT) (3.2 mmol) in 1-methyl-2-pyrrolidinone (NMP)

(8.0 mL).

Stir the solution and add freshly prepared 5-amino-3-methylisoxazole-4-carbonyl chloride

(6.4 mmol, 2 equivalents) at room temperature.

Continue stirring at room temperature for 7 days. Monitor the reaction progress using Thin

Layer Chromatography (TLC) until the starting AMNT is consumed.

Once the reaction is complete, cool the mixture to 5–10 °C in an ice bath.

Dilute the cooled mixture with ice-cold water to precipitate the product.

Filter the precipitate, wash with cold water, and dry to yield the crude product.

Recrystallize the crude solid from methanol to obtain the purified compound.

Characterize the final product using HR-ESI-MS, FTIR, and NMR to confirm its structure and

purity.[2]
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Protocol 2: In Vitro Antiproliferative MTT Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer

cell lines.

Materials:

Target cancer cell lines (e.g., Jurkat, WEHI-231)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

96-well microtiter plates

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium

and incubate for 24 hours (37 °C, 5% CO₂).

Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The

final DMSO concentration should not exceed 0.5%.

Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

Include wells with untreated cells (negative control) and a known cytotoxic agent (positive

control).

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

Incubate the plate overnight in the dark at room temperature.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions
The 5-Amino-2-methyloxazole-4-carbonitrile scaffold is a highly valuable platform for the

development of novel therapeutic agents, particularly kinase inhibitors. SAR studies

consistently demonstrate that strategic modifications, especially at the 5-amino position (often

as part of a fused ring system), are paramount for achieving high potency and selectivity.[1][2]

The electron-donating and -withdrawing nature of substituents, as well as their steric bulk,

provides a rich chemical space for fine-tuning the pharmacological profile of these derivatives.

Future research should focus on expanding the diversity of substituents at both the 2- and 5-

positions to explore interactions with less conserved regions of kinase active sites.

Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential

of the most promising compounds identified through in vitro screening. The integration of

computational modeling and in silico ADME profiling can further guide the rational design of

next-generation oxazole-based drugs with improved efficacy and safety profiles.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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